Oxobismuthanylium;nitrate

Description

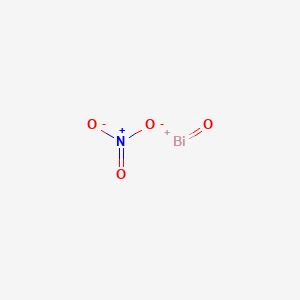

Oxobismuthanylium nitrate (IUPAC name: oxobismuthanyl nitrate), also known as bismuth oxynitrate or bismuth(III) nitrate basic, is a bismuth-containing inorganic compound with the linear formula Bi(O)NO₃ . Key identifiers include PubChem CID 16684898 and EC number 233-792-3. Structurally, it consists of a bismuth atom bonded to an oxygen and a nitrate group, forming a basic nitrate complex. This compound is commonly utilized in cosmetics (e.g., as "Flake White" pigment) and laboratory settings due to its low toxicity compared to other heavy metal derivatives .

Properties

IUPAC Name |

oxobismuthanylium;nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.O/c;2-1(3)4;/q+1;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCYGKRWXWQOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].O=[Bi+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.985 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-46-3 | |

| Record name | Bismuth nitrate oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Structural and Chemical Properties

Solubility and Reactivity

- Oxobismuthanylium nitrate : Exhibits low solubility in water but dissolves in nitric acid. Acts as a mild oxidizer .

- Bismuth nitrate : Soluble in dilute nitric acid; reacts with organic materials but less vigorously than ammonium nitrate .

- Ammonium nitrate : Extremely soluble in water; explosive reactivity with organics due to strong oxidative capacity .

- Sodium nitrate: Fully water-soluble; non-explosive under standard conditions .

Key Research Findings

Bismuth Nitrate vs. Oxobismuthanylium Nitrate: Bismuth nitrate (Bi(NO₃)₃·5H₂O) is more reactive in acidic media, making it suitable for metal ion separation processes, whereas oxobismuthanylium nitrate is preferred in stable formulations like pigments due to its lower solubility .

Comparison with Alkali Nitrates: Sodium and potassium nitrates exhibit higher solubility and thermal stability (~380°C decomposition for NaNO₃) compared to bismuth derivatives, which decompose at lower temperatures (~260°C for bismuth subnitrate) .

Oxidative Risks : Ammonium nitrate poses significant explosion hazards, unlike bismuth-based nitrates, which are safer for industrial and cosmetic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.